molecular formula C10H19NO4 B12977147 tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B12977147
M. Wt: 217.26 g/mol
InChI Key: SYDRTOIJBNFWGE-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of a tetrahydrofuran derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxymethyl group on the tetrahydrofuran ring to form the desired carbamate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .

Biology and Medicine

In medicinal chemistry, this compound can be used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate depends on its application. In medicinal chemistry, the carbamate group can be hydrolyzed by enzymes to release the active drug. This hydrolysis is typically catalyzed by esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a tetrahydrofuran ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

SYDRTOIJBNFWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO

Origin of Product

United States

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